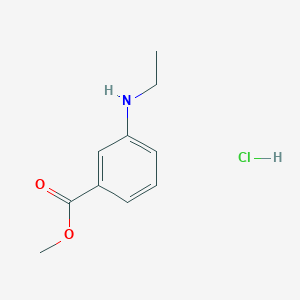![molecular formula C17H12ClF3N4 B1468341 2-[3-chloro-5-(trifluorométhyl)-2-pyridinyl]-6-méthyl-N-phényl-4-pyrimidinamine CAS No. 1357147-49-9](/img/structure/B1468341.png)
2-[3-chloro-5-(trifluorométhyl)-2-pyridinyl]-6-méthyl-N-phényl-4-pyrimidinamine
Vue d'ensemble
Description
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-methyl-N-phenyl-4-pyrimidinamine is a useful research compound. Its molecular formula is C17H12ClF3N4 and its molecular weight is 364.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-methyl-N-phenyl-4-pyrimidinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-methyl-N-phenyl-4-pyrimidinamine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Développement de médicaments pharmaceutiques
Le groupe trifluorométhyle (-CF₃) dans ce composé est un pharmacophore courant dans de nombreux médicaments approuvés par la FDA . Ce groupe peut affecter considérablement l'activité biologique des molécules, les rendant précieuses dans le développement de médicaments. La structure du composé pourrait être utilisée pour synthétiser de nouveaux candidats médicaments, en particulier pour les maladies où la modulation des interactions protéiques ou des voies de signalisation est cruciale.
Applications agrochimiques
Les composés contenant la fraction trifluorométhylpyridine, comme celui en question, sont essentiels dans le développement d'agrochimiques . Ils sont utilisés pour créer des pesticides qui protègent les cultures contre les ravageurs en raison de leurs propriétés physicochimiques uniques, qui améliorent l'efficacité et la stabilité de ces agrochimiques.
Science des matériaux
Le cycle pyridine et les groupes trifluorométhyle peuvent servir de groupes fonctionnels pour attacher d'autres molécules, faisant de ce composé un précurseur de divers matériaux, notamment des polymères, des colorants et des cristaux liquides . Ces groupes peuvent améliorer la solubilité et la stabilité des produits finaux, ce qui est essentiel en science des matériaux.
Synthèse de produits chimiques organiques fluorés
Les produits chimiques organiques fluorés sont de plus en plus importants en raison de leurs applications dans les médicaments, l'électronique, les agrochimiques et la catalyse . La capacité du composé à incorporer des atomes de fluor en fait un intermédiaire précieux dans la synthèse de ces produits chimiques.
Médecine vétérinaire
Semblable à son utilisation dans les produits pharmaceutiques humains, le motif structurel du composé est également applicable en médecine vétérinaire. Il peut faire partie de la synthèse de médicaments vétérinaires qui nécessitent le groupe trifluorométhyle pour leur activité pharmacologique .
Recherche et développement chimiques
En tant qu'intermédiaire chimique, ce composé est utilisé dans la synthèse de molécules plus complexes. Sa structure spécifique permet une fonctionnalisation régiosélective, qui est un aspect essentiel de la recherche et du développement chimiques .
Propriétés
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methyl-N-phenylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N4/c1-10-7-14(24-12-5-3-2-4-6-12)25-16(23-10)15-13(18)8-11(9-22-15)17(19,20)21/h2-9H,1H3,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNUHQSXGOPBPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


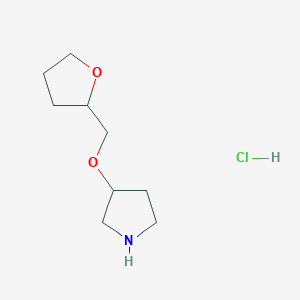
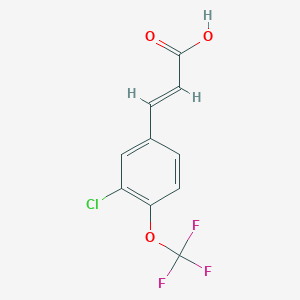

![Benzyl 2-methyl-3-oxo-1-phenyl-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate](/img/structure/B1468267.png)
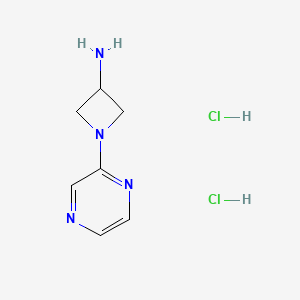
![4-[4-(2-Tert-butylphenyl)piperazin-1-yl]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B1468269.png)
![Methyl 4-cyanobenzo[b]thiophene-2-carboxylate](/img/structure/B1468270.png)

![tert-butyl 5-(3-methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1468272.png)
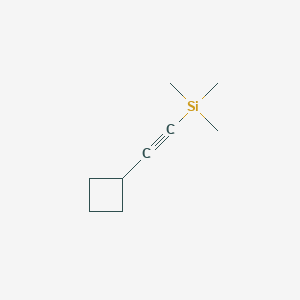
![2-(3-{3-[(tert-Butoxycarbonyl)amino]propyl}-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid](/img/structure/B1468275.png)
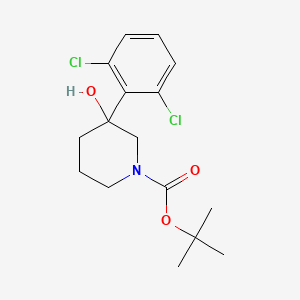
![1,1-Bis(2-methylbenzyl)-1,5,6,7-tetrahydro[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B1468279.png)
